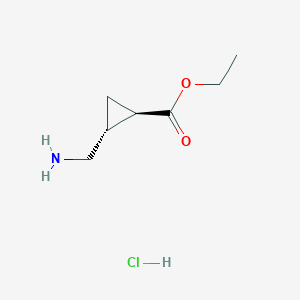

ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride

Description

Properties

Molecular Formula |

C7H14ClNO2 |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-3-5(6)4-8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m0./s1 |

InChI Key |

QYGLOMJVFMDRJS-RIHPBJNCSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1CN.Cl |

Canonical SMILES |

CCOC(=O)C1CC1CN.Cl |

Origin of Product |

United States |

Preparation Methods

Asymmetric Cyclopropanation via Epichlorohydrin

This method leverages (R)-epichlorohydrin to establish the (1R,2R) configuration. Key steps include:

- Reaction of phenylacetonitrile with (R)-epichlorohydrin in the presence of sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF), forming a bicyclic intermediate.

- Hydrolysis with sodium hydroxide in dimethyl sulfoxide (DMSO) followed by acid treatment yields (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one.

- Condensation with diethylamine in the presence of AlCl₃ in toluene produces the cyclopropane carboxamide intermediate.

- Amination and salt formation : Methanesulfonyl chloride activates the hydroxyl group, followed by displacement with ammonia and HCl treatment to yield the hydrochloride salt.

Key Data :

| Step | Reagents/Conditions | Yield | Stereoselectivity |

|---|---|---|---|

| 1 | NaHMDS, THF, 0°C | 67% | 96% ee |

| 2 | NaOH/DMSO, HCl | 85% | Retained |

| 3 | AlCl₃, toluene | 78% | >99% ee |

One-Pot Synthesis Using Single-Solvent Systems

A streamlined process minimizes solvent changes and intermediate isolation:

- Toluene as a universal solvent for cyclopropanation, hydrolysis, and amidation steps.

- In-situ generation of intermediates : For example, reacting 2-phenylacetonitrile with 2-(chloromethyl)oxirane in NaOH/DMSO directly yields the lactone intermediate.

- Acid chloride formation with thionyl chloride (SOCl₂) and subsequent amination with diethylamine.

Chiral Resolution of Racemic Mixtures

For non-stereoselective routes, resolution is achieved via:

- Di-p-toluoyl-D-tartaric acid to separate enantiomers from racemic 1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester.

- Crystallization : Selective precipitation of the (1R,2R)-isomer hydrochloride salt from ethanol/ethyl ether mixtures.

Curtius Rearrangement for Amino Group Introduction

A less common but effective method involves:

- Hydrolysis of bis(2,2,2-trifluoroethyl) dicarboxylate with pig liver esterase to generate a chiral carboxylic acid.

- Curtius rearrangement with diphenylphosphoryl azide (DPPA) to form an isocyanate intermediate.

- Quenching with ethanol to yield the ethyl ester, followed by HCl treatment.

Key Data :

| Parameter | Value |

|---|---|

| Enantiomeric excess | 93.4% ee |

| Overall yield | 58% |

Industrial-Scale Optimization

For large-scale production, critical parameters include:

- Solvent selection : Toluene or DMSO for improved reaction homogeneity.

- Catalyst recycling : AlCl₃ recovery via aqueous workup.

- Crystallization conditions : Ethanol-HCl mixtures for high-purity hydrochloride salt (99.5% by HPLC).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the aminomethyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique cyclopropane ring structure makes it valuable for studying ring strain and reactivity.

Biology: In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.

Medicine: In medicine, trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride has potential therapeutic applications. Its structural features may be exploited to develop new drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and solubility properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can induce strain in the target molecules, leading to changes in their conformation and activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Chemical Structure :

Properties :

- Functional Groups: Ethyl ester, aminomethyl substituent, cyclopropane ring.

- Salt Form : Hydrochloride enhances solubility and stability.

- Applications: Potential intermediate in drug synthesis (e.g., antidepressants, anticonvulsants), though commercial availability is discontinued .

Comparison with Structurally Similar Compounds

Milnacipran Hydrochloride

- Structure: (1R,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride (CAS 105310-47-2) .

- Key Differences: Substituents: Contains a phenyl group and diethylamide instead of ethyl ester. Pharmacology: Approved SNRI (serotonin-norepinephrine reuptake inhibitor) for fibromyalgia and depression. Lipophilicity: Higher logP due to phenyl group, improving blood-brain barrier penetration .

| Parameter | Target Compound | Milnacipran |

|---|---|---|

| Molecular Weight | 193.67 g/mol | 282.81 g/mol |

| Functional Group | Ethyl ester | Diethylamide |

| Aromaticity | None | Phenyl ring present |

| Therapeutic Use | Research intermediate | FDA-approved SNRI |

Ethyl (1S,2R)-2-{[(1R)-1-Phenylethyl]amino}cyclohexanecarboxylate Hydrochloride

- Structure: Cyclohexane core with phenylethylamino and ethyl ester groups (CAS 1346773-51-0) .

- Key Differences :

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

- Structure: Cyclopentane ring with methylamino and methyl ester groups .

- Key Differences :

Chlorosulfonyl and Bromomethyl Cyclopropane Derivatives

- Examples :

- Key Differences: Reactivity: Chlorosulfonyl/bromomethyl groups act as leaving groups, making these compounds synthetic intermediates. Applications: Used in cross-coupling reactions, unlike the aminomethyl target compound .

Structural and Functional Analysis

Impact of Cyclopropane Ring

Role of Substituents

- Ethyl Ester vs. Amide (Milnacipran): Resistant to hydrolysis, prolonging half-life .

- Aminomethyl Group: Facilitates hydrogen bonding in target binding, unlike halogenated derivatives .

Biological Activity

Ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate; hydrochloride is a chiral compound that has garnered significant attention in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 179.64 g/mol

- Appearance : Colorless crystalline solid

- Solubility : Soluble in water and common organic solvents

The presence of a cyclopropane ring in its structure contributes to its unique reactivity and biological properties, making it a valuable target for drug development and biochemical research.

Ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate; hydrochloride exhibits its biological activity primarily through interactions with various molecular targets. Key mechanisms include:

- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. The aminomethyl group facilitates hydrogen bonding and electrostatic interactions with biological receptors, enhancing its pharmacological properties.

- Selective Targeting : The cyclopropane structure induces strain that may alter the conformation and activity of target molecules, allowing for selective modulation of biological targets.

Biological Activity

Research indicates that ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate; hydrochloride may possess the following biological activities:

- Antitumor Effects : Preliminary studies suggest potential antitumor properties, particularly in inhibiting specific cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against various cancer types by targeting key signaling pathways .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in critical metabolic processes. For example, studies have highlighted its role in inhibiting topoisomerase I (Top1), a crucial enzyme in DNA replication and repair .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals important insights into the unique features and potential applications of ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate; hydrochloride.

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1-Aminocyclopropane-1-carboxylic acid | 0.92 | Precursor of ethylene in plants |

| Methyl 1-(aminomethyl)cyclopropanecarboxylate | 0.92 | Used in organic synthesis |

| Ethyl 2-aminocyclopropanecarboxylate | 0.87 | Similar structure but different substituents |

| tert-Butyl 1-(aminomethyl)cyclopropanecarboxylate | 0.90 | Different steric effects due to tert-butyl group |

| Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride | 0.87 | Distinct structural features |

The unique stereochemistry and the presence of the hydrochloride salt significantly influence the solubility, reactivity, and interactions with biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate; hydrochloride:

- Antitumor Activity : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant inhibition rates comparable to established chemotherapeutics .

- Enzyme Inhibition Studies : Research focused on the inhibition of Top1 showed that derivatives of this compound could enhance the efficacy of existing treatments by targeting resistant cancer cells .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed favorable absorption and distribution profiles, indicating potential for therapeutic use in clinical settings.

Q & A

Q. What strategies mitigate racemization during functional group transformations?

- Methodological Answer :

- Low-Temperature Reactions : Perform acylations at −20°C to minimize epimerization.

- Protecting Groups : Use Boc or Fmoc for the amine to prevent β-elimination.

- Non-Basic Conditions : Avoid strong bases (e.g., NaOH) during ester hydrolysis; opt for enzymatic methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.